Phosphovanillin
Description
Historical Development of the SPV Reaction for Analytical Applications
The origins of the Sulfo-Phospho-Vanillin (SPV) assay trace back to 1937, when it was initially developed by Chabrol and Charonnat for the determination of total lipids in serum. wikipedia.org Over the decades, the method has undergone numerous modifications by various researchers to enhance its performance, including adjustments such as omitting phosphoric acid, reducing reaction times, and improving reagent stability. fishersci.no Significant advancements have led to its adaptation for microplate readers, facilitating high-throughput analysis and enabling the processing of small-sized samples. wikipedia.orgfishersci.fi The underlying chemical basis of the SPV reaction has been a subject of detailed investigation by researchers, including Knight et al. and Johnson et al., contributing to a deeper understanding of its complex mechanisms. fishersci.fifishersci.com The versatility of the SPV method has allowed its application to diverse sample types, including human serum, meibum, microalgae, zooplankton, and various food and ecological samples. fishersci.beresearchgate.netnih.govfishersci.comguidetopharmacology.org
Role of Vanillin (B372448) and Phosphoric Acid in Reagent Formulation
The efficacy of the SPV system hinges on the precise roles of its key chemical components: vanillin and phosphoric acid, alongside concentrated sulfuric acid.
Vanillin (PubChem CID: 1183): Vanillin is a crucial component in the second step of the SPV reaction. It reacts with the carbocation chromogen intermediates, which are products of the initial sulfuric acid treatment, to generate the characteristic pink chromophore. fishersci.benih.govfishersci.fifishersci.com The "Phosphovanillin (PV) reagent" is typically prepared by dissolving vanillin in hot water, followed by dilution with phosphoric acid. fishersci.beguidetopharmacology.org The concentration of vanillin in the final reagent can be approximately 1.2 mg per mL of phosphoric acid solution. researchgate.net
Phosphoric Acid (PubChem CID: 1004): Phosphoric acid is present in the second step of the SPV reaction, where it acts in conjunction with vanillin. fishersci.benih.govfishersci.fifishersci.com It serves as a diluent for vanillin in the preparation of the "this compound (PV) reagent," often used as an 85% aqueous solution, though concentrations like 17% have also been reported. fishersci.beresearchgate.netfishersci.figuidetopharmacology.org While some historical modifications of the SPV method have explored omitting phosphoric acid, its presence is generally integral to the standard reagent formulation. fishersci.no
It is important to note that the term "this compound" in the context of the SPV system often refers to the reagent mixture of vanillin and phosphoric acid. However, a specific chemical compound named this compound (PubChem CID: 192162), with the IUPAC name (4-formyl-2-methoxyphenyl) dihydrogen phosphate (B84403), exists and implies a phosphate group covalently linked to a vanillin moiety. nih.gov This compound, or similar phosphate esters of vanillin, may play a role as a reactive species or an intermediate within the complex reaction mechanism, particularly as some descriptions mention the reaction with "vanillin phosphate ester." fishersci.no
Structure
3D Structure
Properties
CAS No. |
78456-97-0 |
|---|---|
Molecular Formula |
C8H9O6P |
Molecular Weight |
232.13 g/mol |
IUPAC Name |
(4-formyl-2-methoxyphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C8H9O6P/c1-13-8-4-6(5-9)2-3-7(8)14-15(10,11)12/h2-5H,1H3,(H2,10,11,12) |
InChI Key |
GSWZGTLWVRFGIJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C=O)OP(=O)(O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OP(=O)(O)O |
Other CAS No. |
78456-97-0 |
Synonyms |
phosphovanillin |
Origin of Product |
United States |
Chemical Foundations of the Phosphovanillin Reagent
Proposed Formation Pathways of Vanillin (B372448) Phosphate (B84403) Esters (or similar species) in the Reagent
The "Phosphovanillin" reagent, typically prepared by dissolving vanillin in an aqueous solution of phosphoric acid, is a critical component in the two-step SPV reaction. scielo.brimrpress.come-algae.org The proposed active species or intermediates derived from the interaction of vanillin and phosphoric acid are central to the reagent's efficacy in chromophore formation.
Esterification Mechanisms of Vanillin Hydroxyl Groups with Phosphoric Acid
Vanillin possesses a phenolic hydroxyl group, which is a potential site for esterification reactions. researchgate.netwikipedia.org In general, phosphoester bonds form when hydroxyl groups of phosphoric acid react with hydroxyl groups on other molecules, creating an ester linkage. libretexts.org Esterification reactions are commonly facilitated under acidic conditions. researchgate.netlibretexts.org
Influence of Acidic Environment on Reagent Stability and Activity
The acidic environment plays a crucial role in both the stability of the "this compound" reagent and its activity within the SPV reaction. The SPV reaction itself is a two-step process, where the initial step involves the treatment of lipids with concentrated sulfuric acid at high temperatures. scielo.brnih.govscielo.brrsc.org This highly acidic and heated environment is essential for the formation of carbonium ion (carbocation) chromogen intermediates from the lipid analytes. scielo.brnih.govscielo.br The presence of water can interfere with the color development in this initial stage, highlighting the importance of concentrated acid. scielo.br
Spectroscopic Signatures of the Reagent System
Spectroscopic techniques, particularly UV-Vis spectroscopy, are instrumental in characterizing the intermediates and final products formed during the SPV reaction, providing insights into the "this compound" reagent's behavior.
Characterization of Reagent Components via UV-Vis Spectroscopy in Reaction Intermediates
During the SPV reaction, distinct spectroscopic signatures are observed at different stages. The initial reaction of lipids with concentrated sulfuric acid generates pre-vanillin intermediates, which are carbonium ions (carbocations). nih.govscielo.brrsc.org These intermediates exhibit a prominent absorption peak in the UV-Vis spectrum, typically around 300 nm. nih.gov This absorption maximum has been consistently reported for various SPV-responsive molecules. nih.gov These pre-vanillin intermediates are stable for several hours once cooled and in the absence of water, allowing for their spectrophotometric characterization. nih.gov
Theoretical and Computational Chemistry Approaches to Reagent Behavior
Theoretical and computational chemistry approaches offer valuable tools for elucidating the complex behavior of the "this compound" reagent system, including the reactivity of vanillin and the influence of acidic environments. These methods can provide insights into reaction mechanisms, stability, and intermolecular interactions at a molecular level.
Computational studies, such as molecular docking and quantum chemical calculations, have been employed to investigate the behavior of vanillin and its derivatives in various chemical and biological contexts. longdom.orgresearchgate.netdergipark.org.trresearchgate.net For instance, computational chemistry has been used to study the thermal decomposition routes of vanillin, analyzing potential chemical breakage sites and reaction pathways by calculating bond dissociation energies and potential energy surfaces. researchgate.net Such studies can determine the thermodynamic favorability and kinetic barriers of different reaction schemes, even in aqueous phases, by using solvation models. researchgate.net
Molecular Modeling of Vanillin Phosphate Ester Structures
Molecular modeling techniques are instrumental in elucidating the three-dimensional structures and conformational preferences of vanillin phosphate esters. These computational approaches, which can include molecular mechanics and quantum mechanical methods like Density Functional Theory (DFT), allow for the prediction of stable geometries, bond lengths, and bond angles usp.brwhiterose.ac.uk. By simulating the molecule's behavior, researchers can gain a comprehensive understanding of its structural properties, which are crucial for predicting its reactivity and interactions. For instance, molecular modeling can identify different conformers of vanillin phosphate ester and assess their relative stabilities, providing insights into the most probable forms the molecule adopts in various environments.
A hypothetical example of data that could be obtained from molecular modeling studies is presented below, illustrating typical structural parameters for a vanillin phosphate ester.
Table 1: Hypothetical Structural Parameters of a Vanillin Phosphate Ester (Optimized Geometry)
| Parameter | Value (Å) / (°) | Description |
| C-O (ester) | 1.42 | Bond length between carbon and ester oxygen |
| P-O (ester) | 1.60 | Bond length between phosphorus and ester oxygen |
| P=O | 1.48 | Phosphorus-oxygen double bond length |
| C-C (aromatic) | 1.39 | Average aromatic carbon-carbon bond length |
| C-O-P angle | 118 | Angle at the ester linkage |
| O-P-O angle | 109 | Average oxygen-phosphorus-oxygen angle |
Quantum Chemical Calculations of Reaction Intermediates and Transition States
Quantum chemical calculations, particularly those based on DFT or ab initio methods, are essential for exploring the electronic structure, energetics, and reaction mechanisms involving vanillin phosphate esters usp.brwhiterose.ac.ukacs.org. These calculations enable the identification and characterization of transient reaction intermediates and high-energy transition states along a reaction pathway acs.orgnih.gov. By mapping the potential energy surface, quantum chemistry can determine activation energies, which are critical for understanding reaction rates and selectivities whiterose.ac.ukacs.org. For example, in the context of the SPV reaction, quantum chemical calculations could elucidate the precise steps involved in the formation of the carbonium ion from unsaturated lipids and its subsequent reaction with this compound to form a colored compound, which is stabilized by resonance oup.com. These calculations can help in proposing and validating reaction mechanisms by comparing calculated energies with experimental observations researchgate.net.
Table 2: Hypothetical Energetic Data for a Reaction Involving Vanillin Phosphate Ester
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Initial state of the reaction |
| Intermediate 1 | +5.2 | First stable intermediate along the reaction pathway |
| Transition State 1 | +18.5 | Energy barrier to reach Intermediate 1 |
| Intermediate 2 | +2.1 | Second stable intermediate |
| Transition State 2 | +15.7 | Energy barrier to reach Products |
| Products | -10.3 | Final state of the reaction |
Dynamics Simulations of Reagent-Analyte Interactions
Dynamics simulations, such as Molecular Dynamics (MD) simulations, provide a time-dependent view of how vanillin phosphate ester interacts with other molecules (analytes) within a specific environment, such as a solvent or a biological system acs.orgnih.gov. These simulations track the movement of atoms and molecules over time, revealing dynamic processes like binding, conformational changes, and solvent effects acs.org. For a reagent like this compound, MD simulations can offer insights into its diffusion, its preferred orientation when interacting with a target molecule (e.g., an unsaturated lipid in the SPV assay), and the strength and nature of these interactions (e.g., hydrogen bonding, hydrophobic interactions) imrpress.comimrpress.com. Such simulations can help in understanding the molecular basis of reagent specificity and the environmental factors that influence its reactivity.
Table 3: Hypothetical Interaction Data from Dynamics Simulations
| Interaction Type | Average Distance (Å) | Frequency of Occurrence (%) | Description |
| Vanillin-Phosphate-Analyte Hydrogen Bond | 2.8 | 75 | Hydrogen bond between vanillin phosphate ester and an analyte |
| Hydrophobic Interaction | 4.5 | 90 | Non-polar interactions with a lipid chain |
| Solvent Shell Radius | 3.2 | N/A | Average distance of first solvent shell |
Reaction Mechanisms Involving the Phosphovanillin Reagent
Role of Sulfuric Acid in Substrate Activation and Carbonium Ion Generation
The foundational step of the SPV reaction is the interaction between the analyte and concentrated sulfuric acid, typically at elevated temperatures (e.g., 95-100°C). nih.govscielo.br The primary role of the strong acid is to activate the substrate, which is generally an unsaturated organic compound, by protonating a double bond. oup.com This protonation leads to the formation of a highly reactive intermediate known as a carbonium ion, or carbocation. oup.comoup.combioresearch.com.jo
Initially, it was proposed that the intermediate was an alkyl carbocation (–CH₂–C⁺H–) formed through simple protonation. nih.gov However, further evidence suggests the formation of a more specific type of carbocation called an alkenyl cation, which has the general formula R–C⁺–C=C–R'. nih.govsemanticscholar.org This intermediate is relatively stable and can persist for several hours, serving as the chromogen for the subsequent reaction with vanillin (B372448). scielo.brnih.gov The formation of this carbocation is considered a crucial step, and its efficiency is dependent on reaction conditions such as temperature and acid concentration. oup.com Using diluted sulfuric acid or lower temperatures results in significantly less reaction and minimal color development. scielo.broup.com While hydrolysis of lipid esters is a function of the sulfuric acid, the specific reaction to form the carbocation is the key activation step. scielo.broup.com
Nucleophilic Attack and Electrophilic Interactions with the Activated Carbonyl Group of this compound
In the second stage of the reaction, the phospho-vanillin reagent is introduced. It is believed that phosphoric acid reacts with vanillin to form a phosphate (B84403) ester. oup.comsemanticscholar.org This esterification increases the electrophilic character of the carbonyl carbon on the vanillin molecule, making it more susceptible to nucleophilic attack. oup.comoup.comsemanticscholar.org
Reactivity Studies with Varied Unsaturated Organic Compounds
The reactivity in the SPV assay is highly dependent on the structure of the organic substrate, particularly the presence and nature of unsaturation or other reactive functional groups. scielo.brnih.govscielo.br
A carbon-carbon double bond is a primary requirement for the reaction to proceed via the carbocation mechanism. oup.comoup.comsemanticscholar.org However, the number and position of these bonds influence the extent of the reaction.
Number of Double Bonds : While the presence of a double bond is necessary, increasing the degree of unsaturation does not necessarily lead to a proportionally higher response. In fact, the reactivity of polyunsaturated fatty acids has been observed to decrease with increasing unsaturation. scielo.br This may be due to steric hindrance, which can prevent multiple vanillin molecules from reacting with a single polyunsaturated fatty acid chain. rsc.orgoup.comsemanticscholar.org It is considered unlikely for multiple chromophores to form on a single lipid molecule, which results in polyunsaturated lipids yielding a similar response to their monounsaturated counterparts. rsc.org
Position of Double Bonds : The specific location of the double bond within a molecule can affect its reactivity. quora.comresearchgate.net Proximity to electron-withdrawing or donating groups can influence the stability of the intermediate carbocation, thereby affecting the reaction rate. quora.com While detailed studies on various positional isomers in the SPV reaction are limited, the general principle of carbocation stability suggests that double bonds capable of forming more stable tertiary or resonance-stabilized carbocations would be more reactive.
The table below summarizes the relative reactivity of different lipid types based on their degree of unsaturation.
| Lipid Type | Example Compound(s) | Relative Reactivity | Rationale |
| Monounsaturated | Oleic Acid-containing lipids (e.g., Behenyl Oleate, Cholesteryl Oleate) | High | The presence of one C=C double bond allows for efficient formation of the carbocation intermediate. nih.gov |
| Saturated | Stearic Acid-containing lipids (e.g., Behenyl Stearate, Cholesteryl Stearate) | Lower (~50% less than oleic acid lipids) | Lack a pre-existing C=C double bond. Reactivity proceeds through alternative mechanisms like alkenyl ether formation. nih.gov |
| Polyunsaturated | Linoleic Acid, Linolenic Acid | Variable, often lower than monounsaturated | Reactivity may decrease with increasing unsaturation, potentially due to steric hindrance. scielo.broup.com |
Data synthesized from research findings. nih.govscielo.broup.com
Interestingly, compounds that lack pre-existing carbon-carbon double bonds, such as saturated wax esters, have been found to be reactive in the SPV assay. nih.gov This observation led to the proposal of an alternative activation mechanism involving the formation of alkenyl ethers. nih.gov In this proposed pathway, a molecule of water is eliminated from an aliphatic ester in the presence of hot, concentrated sulfuric acid. nih.gov This elimination reaction creates a C=C double bond in the form of an alkenyl (or vinyl) ether. nih.gov Once formed, this unsaturated intermediate can then be protonated by sulfuric acid to generate the necessary carbocation, which subsequently reacts with this compound. nih.gov This mechanism explains the observed reactivity of certain saturated lipids that would otherwise be considered unreactive. nih.gov
A general consensus is that a positive SPV reaction requires the presence of either a C=C double bond or a free hydroxyl (-OH) group. scielo.brnih.govscielo.br Compounds containing hydroxyl groups, such as free cholesterol or other alcohols, can participate in the reaction through a sulfuric acid-catalyzed dehydration. nih.gov In this elimination reaction, the alcohol loses a molecule of water to form an alkene. nih.gov This newly generated alkene, with its C=C double bond, can then proceed through the standard mechanism of carbocation formation and subsequent reaction with the this compound reagent. nih.gov The presence of a hydroxyl group on the vanillin molecule itself is also crucial for its chemical reactivity and transformations. researchgate.net
Methodological Advancements and Modifications Utilizing the Phosphovanillin Reagent
Optimization of Reagent Concentration and Reaction Parameters for Specific Analytical Goals
Optimization of the SPV assay aims to improve its sensitivity, linearity, and robustness across diverse applications.
Optimal color development in the SPV reaction is highly sensitive to both temperature and incubation time.
Temperature: The initial acid hydrolysis step typically requires high temperatures, often ranging from 90°C to 100°C for approximately 10 minutes scielo.brscielo.bre-algae.orgprotocols.io. Following this, the reaction mixture is cooled, frequently on ice, before the addition of the phospho-vanillin reagent e-algae.org. The subsequent color development phase with the phospho-vanillin reagent is usually conducted at specific temperatures, such as 37°C for 15 minutes, 60°C for 1 hour, or 90°C for 10-20 minutes, depending on the specific protocol and desired sensitivity scielo.bre-algae.orgnih.govnih.gov.
Time: Color development is a continuous, time-dependent process scielo.brscielo.br. Researchers have monitored absorbance changes over periods as long as 60 minutes, taking measurements at regular intervals (e.g., every 15 minutes) to understand the kinetics scielo.brscielo.br. Protocols may specify color development times ranging from 10 minutes to 1 hour e-algae.orgnih.gov. Careful control of this parameter is critical, especially in micro-scale applications, due to the continuous nature of color formation scielo.brscielo.br.
Table 1: Optimized Temperature and Time Parameters for SPV Assay
| Step | Temperature | Time | Reference |
| Initial Acid Hydrolysis | 90-100°C | 10 minutes | scielo.brscielo.bre-algae.orgprotocols.io |
| Cooling after Acid Hydrolysis | Room temperature/Ice | At least 5 minutes | scielo.bre-algae.org |
| Color Development (with PV reagent) | 37°C | 15 minutes | scielo.brscielo.br |
| Color Development (with PV reagent) | 60°C | 1 hour | nih.gov |
| Color Development (with PV reagent) | 90°C | 10-20 minutes | e-algae.org |
| Absorbance Monitoring | Dark box (room temp.) | Up to 60 minutes | scielo.brscielo.br |
Modifications to the solvent system, particularly the composition of the phospho-vanillin reagent and the initial sample preparation, have been explored to enhance assay reactivity and reduce interference.
The efficacy of the SPV reaction is highly dependent on the concentration of sulfuric acid; the presence of water significantly interferes with color development, with minimal or no reaction observed at higher water-to-acid ratios scielo.br.
While some traditional SPV methods involve a preliminary organic solvent extraction (e.g., chloroform (B151607) and methanol), recent advancements have eliminated this step, leading to a more cost-effective and faster assay scielo.brscielo.br. This omission also effectively removes background color interference, thereby increasing the assay's sensitivity nih.gov.
The phospho-vanillin reagent itself is typically prepared by combining vanillin (B372448) with phosphoric acid. Formulations vary, such as dissolving 6 grams of vanillin in water followed by the addition of 600 mL of concentrated phosphoric acid prepchem.com. Another optimized preparation involves 0.75 g vanillin in 0.125 L distilled water mixed with 500 mL of 85% phosphoric acid, yielding a final concentration of 1.2 mg vanillin per mL of 68% phosphoric acid e-algae.org. Further optimization has involved increasing the vanillin concentration five-fold by dissolving 50 mg vanillin in 50 mL of 17% phosphoric acid nih.gov. Studies have also shown that lower concentrations of phosphoric acid (e.g., 40%) can lead to significantly higher absorbance values compared to higher concentrations (e.g., 80%) acs.org. The volumetric ratio of sulfuric acid to the phospho-vanillin reagent has also been adjusted, with ratios like 2:1, 1:1, or 1:9 being investigated to improve assay sensitivity imrpress.com.
Miniaturization and High-Throughput Adaptations of the SPV Assay
The SPV assay has undergone substantial miniaturization and high-throughput adaptations to meet the demands of analyzing small sample volumes and increasing analytical efficiency in research nih.govscielo.brresearchgate.netmendeley.comscienceopen.comnih.govnoaa.gov.
Automation is a key benefit of microplate-based SPV assays scielo.brresearchgate.netmendeley.comscienceopen.com. High-throughput screening (HTS) assays, commonly performed in 96-well or 384-well plates, benefit from miniaturization by reducing reagent volumes and accelerating experimental workflows, thereby decreasing both cost and time mdpi.comdispendix.com. Some advanced biological assays even utilize 3456-well microplates, with total assay volumes as low as 1–2 μL mdpi.com.
The typical workflow involves incubating samples with concentrated sulfuric acid in tubes or microplate wells, followed by cooling, adding the phospho-vanillin reagent, and then transferring the mixture to a 96-well plate for absorbance measurement using a plate reader scielo.brscielo.brnih.gov.
The SPV assay is particularly well-suited for "microquantity" approaches, requiring only micrograms of sample and microliters of solvents, which is essential when sample material is limited nih.govscielo.brscielo.brelpub.ruimrpress.com. For instance, a measurable response can be obtained with as little as 10 μL of a 1 mg/mL stock solution (equivalent to 10 μg of lipid) from meibum samples, allowing for the inclusion of assay replicates nih.gov.
The assay demonstrates a detection capability of approximately 1 µg of lipids per well, meaning that a total of 3 µg of lipids is sufficient for triplicate experiments imrpress.comimrpress.com. This high sensitivity makes the SPV assay suitable for analyzing minute samples, such as extracellular vesicles (EVs) imrpress.com.
Miniaturization offers significant advantages by reducing the consumption of expensive reagents, consumables, and precious samples without compromising data quality or information content dispendix.comgbo.com.
Advanced Applications and Research Directions of the Phosphovanillin Reagent System
Mechanistic Investigations in Analytical Chemistry
Understanding the intricate chemical reactions within the SPV assay is crucial for optimizing its performance and broadening its applicability. Research in this area delves into the formation of unintended by-products and the exploration of diverse chromophore generation pathways.
The SPV reaction, while effective, is complex, and the formation of by-products can influence assay accuracy. Studies have indicated that in the presence of certain lipid components, such as cholesterol (Chl)-containing lipids, reactions beyond the desired aliphatic carbocation formation can become pronounced. This can lead to "excessive charring" and the generation of various types of cyclic by-products derived from the Chl moiety nih.gov. These side reactions suggest that the initial sulfuric acid treatment, while essential for carbocation formation, can also instigate other degradation pathways, potentially affecting the linearity and specificity of the assay for complex lipid mixtures.
The SPV reaction typically produces chromophores with absorption maxima around 300 nm and 500 nm, with a prominent final chromophore often observed at 320 nm nih.gov. The underlying mechanisms involve the formation of carbocations from pre-existing olefinic groups or aliphatic alcohols in lipids when treated with concentrated sulfuric acid nih.gov. For saturated lipids, which lack these groups, a proposed mechanism involves the formation of alkenyl ethers that subsequently generate carbocations nih.govnih.gov.
However, the reactivity of different lipid classes can vary significantly, and research continues to explore these disparities. For instance, while saturated fatty acids were initially thought not to form a chromogen, studies have shown that high concentrations of palmitic acid (a saturated fatty acid) can exhibit significant absorbance, challenging previously proposed reaction mechanisms scielo.brscielo.br. This suggests the existence of alternative or more complex chromophore generation pathways that may involve rearrangements or other acid-catalyzed reactions of saturated lipid components under the assay conditions. The vanillin (B372448) component of the reagent reacts with phosphoric acid to form an aromatic phosphate (B84403) ester (phosphovanillin) prior to its reaction with the carbonium ions, highlighting the active form of the reagent in chromophore development semanticscholar.org.
Integration with Other Analytical Techniques
The SPV assay's simplicity and cost-effectiveness make it a valuable initial screening tool. However, for more comprehensive analysis, it is increasingly integrated with advanced analytical techniques.
For detailed lipid profiling, the SPV assay, which provides total lipid content, is often complemented by hyphenated techniques. These techniques combine separation methods with detection methods, offering both quantitative and qualitative information. Examples include:
Gas Chromatography-Mass Spectrometry (GC-MS): While the SPV method offers rapid screening, it lacks compound specificity. Therefore, it is often used as an initial high-throughput filter, followed by GC-MS for the detailed verification of fatty acid profiles in promising samples, such as those from oleaginous microorganisms ibimapublishing.comibimapublishing.comresearchgate.net. GC-MS is particularly useful for analyzing volatile and semi-volatile compounds and providing structural information through fragmentation patterns ajrconline.orgchemijournal.com.
High-Performance Liquid Chromatography (HPLC) coupled with various detectors: HPLC-based hyphenated techniques, such as HPLC-Evaporative Light Scattering Detector (ELSD) and Atmospheric Pressure Chemical Ionization-Mass Spectrometry/Mass Spectrometry (APCI-MS/MS), are employed for the analysis of neutral lipids from microalgae researchgate.net. More advanced HPLC-MS platforms, including those with tandem quadrupole-time-of-flight (Q-TOF), triple quadrupole (QqQ), or Orbitrap mass analyzers, are utilized to elucidate the detailed make-up of complex microalgal lipids researchgate.net. These techniques enable comprehensive profiling by separating individual lipid classes and providing their structural identification ajrconline.orgijpsjournal.com.
The integration of SPV with these advanced techniques allows for a multi-tiered analytical approach, balancing the speed of the SPV assay with the precision and specificity of chromatographic and spectroscopic methods researchgate.net.
Spectrofluorometric analysis, particularly using fluorescent dyes like Nile Red, offers a rapid and sensitive alternative for lipid quantification and is often correlated with SPV assay results. Studies have demonstrated a linear relationship between in-vivo fluorescence intensity (using Nile Red) and lipid content determined by the SPV method in microalgae ibimapublishing.comibimapublishing.com. This approach is time-effective and can bypass the need for laborious extraction and drying steps often associated with other lipid quantification techniques ctu.edu.vnresearchgate.net. The ability to monitor lipid accumulation in real-time through fluorescence makes it a valuable tool for applications such as monitoring oil accumulation in algal cells during cultivation ibimapublishing.comibimapublishing.com.
Novel Synthetic Strategies for Analogs or Derivatives of the Reagent
While the existing "this compound" reagent system (vanillin in phosphoric acid) is well-established for lipid quantification, research into novel synthetic strategies for its analogs or derivatives specifically aimed at enhancing its analytical performance is an area with potential for further exploration. The core "this compound" compound, (4-formyl-2-methoxyphenyl) dihydrogen phosphate, is formed in situ or prepared by reacting vanillin with phosphoric acid semanticscholar.orgbioresearch.com.joatlas-medical.com.
Current literature primarily focuses on the application and mechanistic understanding of this existing reagent system. However, the broader field of vanillin derivatives has seen significant synthetic innovation, particularly for applications outside of analytical chemistry, such as in drug discovery for Alzheimer's disease rsc.org. These studies demonstrate the synthetic versatility of the vanillin scaffold, allowing for modifications to its structure to achieve desired properties. For instance, novel vanillin derivatives bearing tacrine (B349632) or naphthalimido moieties have been synthesized, exhibiting enhanced antioxidant properties and inhibitory activity against enzymes relevant to disease rsc.org.
Future research could explore modifications to the vanillin moiety or the phosphate group within the "this compound" structure to potentially:
Improve the sensitivity or specificity of the chromogenic reaction.
Shift the absorption maximum to a more desirable wavelength for specific analytical platforms.
Enhance reagent stability or reduce interference from other sample components.
Enable novel detection modalities beyond colorimetry, such as fluorescence, by incorporating fluorogenic elements into the this compound structure.
Such synthetic endeavors would build upon the fundamental understanding of the SPV reaction mechanism to design next-generation "this compound" reagents with superior analytical characteristics.
Design and Synthesis of Modified Vanillin-Phosphate Structures for Enhanced Selectivity
The this compound reagent system is fundamentally composed of vanillin and phosphoric acid. scielo.brgoogle.com While direct structural modifications of the this compound molecule itself for enhanced selectivity in the SPV reaction are not widely reported, research has focused on optimizing the composition and conditions of the this compound reagent to improve its analytical performance, including sensitivity. For instance, studies have explored varying the concentration of vanillin and phosphoric acid within the reagent to enhance assay sensitivity. researchgate.netnih.gov An optimized reagent might involve dissolving 50 mg of vanillin in 50 mL of 17% phosphoric acid, which represents a five-fold increase in vanillin concentration compared to earlier protocols, thereby increasing sensitivity. nih.gov
The inherent selectivity of the SPV reaction stems from its mechanism, which primarily targets compounds containing carbon-carbon double bonds (C=C) or free hydroxyl groups. scielo.brresearchgate.netscielo.brcellgs.comnih.gov This specificity is critical for its application in lipid analysis, where it reacts with unsaturated fatty acids to form a pink chromophore. scielo.brcellgs.com Therefore, while the core this compound structure remains consistent, the strategic adjustment of the reagent's formulation and reaction parameters serves as a form of "design" to achieve enhanced analytical characteristics for specific applications.
Exploring Related Organic Phosphorus Compounds in Analytical Contexts
Organic phosphorus compounds are indispensable in biological systems, forming essential components of DNA, RNA, ATP, and phospholipids, and also finding extensive applications in agriculture and pharmaceuticals. researchgate.netmdpi.combritannica.commdpi.comwaterrf.org In analytical chemistry, these compounds are often characterized and quantified using various sophisticated methods.
A common approach for total phosphorus analysis involves converting organic phosphorus molecules into inorganic orthophosphate through digestion methods, such as persulfate digestion. mdpi.comwaterrf.org The resulting orthophosphate can then be quantified using colorimetric techniques like the molybdenum blue method or the vanadomolybdo-phosphoric acid technique. mdpi.com These methods are highly sensitive and widely applied across environmental and biological samples. mdpi.comwaterrf.org
More advanced techniques, such as Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy, allow for the direct identification and quantification of specific organic phosphorus species without prior digestion. diva-portal.orgpublish.csiro.au This has enabled the characterization of diverse classes of organic phosphorus compounds in environmental matrices, including nucleic acids, other nucleotides, inositol (B14025) phosphates, phospholipids, and phosphonates. diva-portal.orgpublish.csiro.aupublish.csiro.au
The SPV reaction itself exemplifies the analytical utility of organic phosphorus compounds, as it employs this compound (an organic phosphate derivative of vanillin) as a key reagent in a colorimetric assay for lipid quantification. nih.govscielo.brscielo.brcellgs.com
Table 1: Common Classes of Organic Phosphorus Compounds in Analytical Contexts
| Class of Compound | Description | Analytical Relevance | PubChem CID (Example) |
| Nucleic Acids | DNA, RNA | Genetic material analysis, environmental monitoring | N/A |
| Nucleotides | ATP, ADP | Energy metabolism, signaling pathways | N/A |
| Inositol Phosphates | Signaling molecules, nutrient cycling | Soil and water quality assessment | N/A |
| Phospholipids | Cell membrane components | Lipid analysis, biomarker detection | N/A |
| Phosphonates | C-P bond containing compounds | Pesticides, antibiotics, environmental fate | N/A |
Future Research Avenues for Understanding and Expanding the SPV Reaction beyond Lipid Analysis
The fundamental reactivity of the SPV system suggests broader applicability beyond its established role in lipid analysis. Future research can explore its potential with other biomolecules and for developing targeted probes.
Potential for Reactivity with Other Classes of Unsaturated Biomolecules
The SPV reaction's mechanism relies on the presence of C=C double bonds or free hydroxyl groups within the analyte to form a chromogen. scielo.brresearchgate.netscielo.brcellgs.comnih.gov While traditionally applied to lipids, this core reactivity opens avenues for exploring its interaction with other classes of unsaturated biomolecules. For instance, vanilloid compounds like ferulic acid, capsaicin, and 6-gingerol, which possess unsaturated structures, could potentially react with the SPV reagent. researchgate.netengineering.org.cn Ferulic acid, a phenylpropanoid acid, is a known precursor in vanillin production pathways. mdpi.com
The SPV reaction has shown different reactivities for various lipid types; for example, oleic acid-containing lipids exhibit higher reactivity than stearic acid-based lipids due to the presence of double bonds. nih.govscielo.brscielo.br This differential reactivity could be harnessed to develop assays for other unsaturated biomolecules, including certain carbohydrates, pigments, or specific modified amino acid residues within proteins that contain C=C bonds or reactive hydroxyl groups.
Table 2: Comparative Reactivity in SPV Assay (Example Lipids)
| Lipid Type | Representative Compound | Presence of Double Bonds | SPV Reactivity (General) | PubChem CID |
| Monounsaturated Lipid | Oleic Acid | Yes | High | 444738 |
| Saturated Lipid | Palmitic Acid | No | Minimal/None | 985 |
| Polyunsaturated Lipid | Docosahexaenoic Acid (DHA) | Yes | Varies (decreases with increasing unsaturation) scielo.br | 445657 |
Development of SPV-Based Probes for Specific Molecular Targets
The colorimetric nature and high-throughput adaptability of the SPV reaction make it an attractive platform for developing novel probes targeting specific molecules. scielo.brresearchgate.netscielo.brcellgs.com A notable example of this application is its use in screening Aurantiochytrium strains for elevated levels of docosahexaenoic acid (DHA), a specific omega-3 fatty acid. researchgate.netnih.gov This demonstrates the SPV reaction's capability to function as a probe for quantifying particular molecular targets within complex biological samples. researchgate.netnih.gov
The SPV method offers advantages such as minimal sample preparation, rapid reaction kinetics, and straightforward data interpretation, contributing to its efficiency for large-scale screening. nih.gov Future research could focus on tailoring the SPV reaction conditions or chemically modifying the vanillin component to enhance its specificity for other non-lipid biomarkers. This could involve designing derivatives of vanillin that preferentially interact with specific functional groups or structural motifs present in target biomolecules, leading to the development of new, cost-effective, and rapid analytical probes for diverse molecular targets in diagnostics, environmental monitoring, or biotechnological applications.
Q & A
Q. How is phosphovanillin reagent prepared for lipid quantification in biological samples?
this compound reagent is synthesized by dissolving pure vanillin (0.6 g) in absolute ethanol (10 mL), followed by dilution with distilled water to 100 mL. Concentrated phosphoric acid (400 mL) is then added, and the solution is stored in dark glass bottles to prevent photodegradation . This reagent reacts with lipid-derived sulfuric acid digests to form a chromogen measurable at 525–540 nm .
Q. What are the critical steps in using this compound for total lipid assays?
- Sample digestion : Mix biological samples (e.g., 250 µL larval homogenate) with concentrated sulfuric acid, heat in a boiling water bath (10 minutes), and cool to room temperature .
- Reagent addition : Combine digested samples with this compound reagent (6 mL), incubate in the dark (45 minutes), and measure absorbance at 525 nm against a reagent blank .
- Calibration : Use lipid standards (e.g., cholesterol or triolein) to generate a linear regression curve (typical range: 50–500 µg/mL) .
Advanced Research Questions
Q. How can this compound-based assays be optimized for low-concentration lipid detection in insect haemolymph?
- Microvolume adaptation : For haemolymph samples (2 µL), reduce sulfuric acid volume to 50 µL and this compound reagent to 2 mL to maintain sensitivity while minimizing matrix interference .
- Spectrophotometric parameters : Use a narrower wavelength range (535–540 nm) to reduce background noise in arthropod samples .
- Statistical validation : Perform paired t-tests (e.g., using SPSS) to compare experimental vs. control lipid mobilization, ensuring p-values <0.05 for significance .
Q. What factors contribute to variability in this compound assay results, and how can they be controlled?
| Factor | Impact | Mitigation Strategy |
|---|---|---|
| Incubation time | Underdevelopment (<30 min) reduces signal | Standardize incubation to 45 ± 5 minutes . |
| Sulfuric acid purity | Contaminants alter reaction kinetics | Use ≥95% purity acid and pre-test batches . |
| Photodegradation | Light exposure degrades vanillin derivatives | Use amber vials and dark incubation . |
Q. How do researchers resolve contradictions in lipid quantification data between this compound and gravimetric methods?
- Source of discrepancy : this compound detects unsaturated lipids and sterols, while gravimetry measures total extracted mass, including phospholipids and triglycerides .
- Methodological reconciliation :
- Cross-validate with gas chromatography (GC) for lipid-class specificity .
- Apply correction factors based on sample type (e.g., insect vs. mammalian tissues) .
Experimental Design & Data Analysis
Q. What statistical frameworks are recommended for analyzing this compound assay data in comparative studies?
- Parametric tests : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., lipid levels across treatment cohorts) .
- Non-parametric alternatives : Apply Wilcoxon signed-rank tests for non-normal distributions (common in small-sample insect studies) .
- Data presentation : Report means ± SEM and percentage differences (E/C%) to highlight treatment effects .
Q. How should researchers document this compound protocols to ensure reproducibility?
- Detailed reagent prep : Specify vanillin source, phosphoric acid concentration, and storage conditions .
- Instrument calibration : Include spectrophotometer model, slit width, and blank preparation steps .
- Negative controls : Always run parallel assays with lipid-free samples (e.g., saline or buffer) to confirm reagent specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
